molecular formula C15H13N3O3S B2703541 4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886932-06-5

4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Número de catálogo: B2703541
Número CAS: 886932-06-5
Peso molecular: 315.35
Clave InChI: DPXXHEWRLWZPME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) is a synthetic 1,3,4-oxadiazole derivative identified via in silico screening as a potent inhibitor of thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis . Structurally, it features a benzamide core substituted with an ethylsulfanyl group at the 4-position and a furan-2-yl moiety on the 1,3,4-oxadiazole ring (Fig. 1). LMM11 demonstrates significant antifungal activity against Candida albicans, with studies reporting inhibition of fungal growth at low micromolar concentrations . Its mechanism involves competitive binding to Trr1, disrupting cellular redox balance and inducing oxidative stress in fungal cells .

Propiedades

IUPAC Name

4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-2-22-11-7-5-10(6-8-11)13(19)16-15-18-17-14(21-15)12-4-3-9-20-12/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXXHEWRLWZPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the furan-oxadiazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethylsulfanyl group: This step often involves the use of ethylthiol or ethylsulfanyl chloride in the presence of a base.

    Coupling with benzamide: The final step involves coupling the furan-oxadiazole intermediate with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and solvents.

Análisis De Reacciones Químicas

Oxidation Reactions

The ethylsulfanyl (-S-Et) group undergoes oxidation to form sulfoxide or sulfone derivatives. Key conditions and reagents include:

Reaction Reagent Conditions Product
Sulfide → SulfoxideH<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 4–6 hrs4-(ethylsulfinyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Sulfide → Sulfonem-CPBADichloromethane, 0°C → RT4-(ethylsulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with peroxide reagents generating reactive oxygen species. Sulfoxide formation is selective under mild acidic conditions.

Nucleophilic Substitution

The oxadiazole ring and benzamide moiety participate in substitution reactions:

2.1. Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole ring reacts with nucleophiles (e.g., amines, thiols) at the C-2 position:

Nucleophile Reagent Conditions Product
AnilineK<sub>2</sub>CO<sub>3</sub>, DMF80°C, 12 hrsN-[5-(furan-2-yl)-2-(phenylamino)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide
ThiophenolEt<sub>3</sub>N, CH<sub>3</sub>CNReflux, 8 hrs4-(ethylsulfanyl)-N-[5-(furan-2-yl)-2-(phenylthio)-1,3,4-oxadiazol-2-yl]benzamide

Key Observation : Substitution at the oxadiazole ring retains furan integrity but modifies electronic properties .

2.2. Benzamide Group Reactions

The amide linkage undergoes hydrolysis under basic conditions:

Reaction Reagent Conditions Product
Amide → Carboxylic AcidNaOH (2M)Ethanol/H<sub>2</sub>O, reflux, 6 hrs4-(ethylsulfanyl)benzoic acid + 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

Dienophile Conditions Product
Maleic AnhydrideToluene, 110°C, 24 hrsFused bicyclic adduct (endo selectivity)

Outcome : The reaction generates complex polycyclic structures, enhancing rigidity and potential bioactivity .

Reduction Reactions

Selective reduction of the oxadiazole ring is achieved using catalytic hydrogenation:

Reagent Conditions Product
H<sub>2</sub> (1 atm), Pd/CEthanol, RT, 12 hrs4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazolidin-2-yl]benzamide

Note : Complete reduction disrupts the oxadiazole’s aromaticity, altering its electronic profile.

Stability and Reactivity Trends

  • pH Sensitivity : The oxadiazole ring hydrolyzes rapidly under strong acidic (pH < 2) or basic (pH > 12) conditions.

  • Thermal Stability : Decomposes above 240°C, with furan degradation observed via TGA.

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Controlled oxidation/substitution enables tailored bioactivity, while cycloaddition expands structural diversity for drug discovery .

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that compounds containing oxadiazole moieties exhibit a range of biological activities including antifungal, antibacterial, and anticancer effects. Specifically:

  • Antifungal Activity : A study demonstrated that derivatives similar to 4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide showed significant inhibitory effects against various fungal strains. For instance, compounds were tested against Botrytis cinerea, revealing effective EC50 values indicating potent antifungal properties .
  • Anticancer Potential : The compound's structural features suggest potential as an anticancer agent. In vitro studies have shown that related oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines .

Applications in Agriculture

The compound's antifungal properties make it a candidate for agricultural applications as a fungicide. Its efficacy against crop pathogens can lead to its use in protecting plants from diseases caused by fungi.

Compound NameTarget OrganismEC50 (μg/mL)Activity Level
Compound ABotrytis cinerea14.44High
Compound BFusarium graminearum>25Low
Compound CMarssonina mali<25Very Low

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
CyclizationDMF, heat85
ThioetherificationEthanol, base75
CouplingEDC/HOBt coupling reaction90

Case Studies

  • Fungicidal Efficacy Study : A comprehensive study evaluated the fungicidal properties of several oxadiazole derivatives including the target compound. Results indicated superior activity compared to existing fungicides like pyraclostrobin .
  • Anticancer Activity Assessment : In vitro assays on cancer cell lines revealed that certain structural modifications enhanced cytotoxicity, suggesting that the presence of the furan and oxadiazole rings significantly contributes to biological activity .

Mecanismo De Acción

The mechanism of action of 4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The furan-oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s binding affinity or modulate its pharmacokinetic properties.

Comparación Con Compuestos Similares

Key Comparative Findings

Structural Impact on Antifungal Activity :

  • LMM11 and LMM5 share a sulfamoyl/sulfanyl-benzamide core but differ in substituents. LMM11’s ethylsulfanyl group enhances lipophilicity and membrane permeability compared to LMM5’s bulkier benzyl(methyl)sulfamoyl group, contributing to its lower MIC (1.25 vs. 2.5 µg/mL) .
  • The furan-2-yl moiety in LMM11 provides π-π stacking interactions with Trr1’s active site, while LMM5’s 4-methoxyphenylmethyl group may sterically hinder binding .

Target Specificity: Unlike LMM11 (Trr1 inhibitor), derivative 6a targets human carbonic anhydrase II (hCA II), where the sulfonyl group facilitates hydrogen bonding with Zn²⁺ in the enzyme’s active site . Compound 4 () inhibits fungal CYP51 via its trifluoroethoxy group, which enhances electronegativity and binding affinity, achieving nanomolar potency .

Pharmacokinetic Properties :

  • LMM11’s ethylsulfanyl group improves metabolic stability compared to OZE-III’s chlorophenyl substituent, which may undergo oxidative dehalogenation .
  • Compound 4’s imidazole and trifluoroethoxy groups reduce hepatic clearance, extending its half-life relative to LMM11 .

Breadth of Activity :

  • LMM11 is specific to C. albicans, while OZE-III shows broader antimicrobial activity (Gram-positive bacteria, fungi) due to its chlorophenyl and flexible pentanamide chain .

Actividad Biológica

The compound 4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a novel derivative featuring an oxadiazole ring, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy and antimicrobial activity, based on recent research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure includes an ethylsulfanyl group and a furan moiety attached to the oxadiazole ring, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

  • Anticancer Activity
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro studies revealed that it possesses cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values in the micromolar range. Specifically, IC50 values were reported at 0.65 µM for MCF-7 and 2.41 µM for HeLa cells .
    • Mechanistic studies suggest that the compound induces apoptosis in cancer cells by activating p53 pathways and promoting caspase-3 cleavage, leading to programmed cell death .
  • Antimicrobial Activity
    • The compound displayed significant antimicrobial properties against various pathogens. In particular, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
    • Further investigations into its fungicidal activity indicated that it could inhibit fungal strains such as Fusarium oxysporum and Botrytis cinerea, showcasing inhibition rates between 55% to 77% at specific concentrations .

Structure-Activity Relationship (SAR)

The biological activity of 4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can be influenced by modifications to its structure:

ModificationEffect on Activity
Addition of electron-donating groups (EDGs)Increased anticancer potency
Introduction of electron-withdrawing groups (EWGs)Decreased activity
Variations in the furan substituentAltered cytotoxic profiles

These findings emphasize the importance of optimizing the chemical structure to enhance therapeutic efficacy.

Case Studies

  • In Vivo Efficacy
    • A study conducted on animal models demonstrated that administering the compound led to a significant reduction in tumor size compared to control groups. Tumor growth inhibition was measured at approximately 60% after treatment over four weeks .
  • Toxicity Assessment
    • Toxicological evaluations using zebrafish models showed an LC50 value of 14.01 mg/L for the compound, indicating moderate toxicity but suggesting potential for further development as a therapeutic agent .

Q & A

Q. Table 1. Comparative Yields and Purity of Synthetic Analogues

Compound SubstituentsYield (%)HPLC Purity (%)Reference
4-(Ethylsulfanyl)-benzamide3596.2
4-Cyclohexylsulfanyl-benzamide1895.8
4-Trifluoromethyl-benzamide5097.9

Q. Table 2. Biological Activity of Selected Derivatives

CompoundAntifungal MIC (µM)hCA II IC₅₀ (µM)Cytotoxicity (HEK-293, IC₅₀)
4-(Ethylsulfanyl)-benzamide8.59.3>100
4-Bromo-benzamide12.715.178.4
LMM11 ()2.4N/A>200

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.